2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol
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Overview
Description
2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol is a chemical compound that features a pyrazole ring substituted with a methyl group at the 1-position and a nitrophenol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol typically involves the reaction of 1-methyl-1H-pyrazole with 4-nitrophenol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol group, followed by nucleophilic substitution with the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding nitroquinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitroquinones.
Reduction: Aminophenol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The nitrophenol group can participate in redox reactions, while the pyrazole ring can interact with various biomolecules through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-1H-pyrazol-1-yl)acetamide: Known for its androgen receptor antagonistic properties.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Investigated as a kinase inhibitor.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: Explored for their potential as bioactive molecules.
Uniqueness
2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)-4-nitrophenol |
InChI |
InChI=1S/C10H9N3O3/c1-12-5-4-9(11-12)8-6-7(13(15)16)2-3-10(8)14/h2-6,14H,1H3 |
InChI Key |
ADWMBUXMMQYSHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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